N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide
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Overview
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide typically involves the formation of the thiadiazole ring followed by the introduction of the ethylsulfanyl and difluorobenzamide groups. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The thiadiazole ring can undergo nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity. The ethylsulfanyl and difluorobenzamide groups contribute to the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide can be compared with other thiadiazole derivatives, such as:
- N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide
- 5-ethylsulfanyl-N-methyl-1,3,4-thiadiazol-2-amine These compounds share similar structural features but differ in their functional groups, leading to variations in their biological activities and applications. The unique combination of ethylsulfanyl and difluorobenzamide groups in this compound contributes to its distinct properties and potential applications.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3OS2/c1-2-18-11-16-15-10(19-11)14-9(17)8-6(12)4-3-5-7(8)13/h3-5H,2H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBXNSLHTKVUGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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